Home > Products > Screening Compounds P50600 > ethyl 4-[(2,3-di-2-furyl-6-quinoxalinyl)carbonyl]-1-piperazinecarboxylate
ethyl 4-[(2,3-di-2-furyl-6-quinoxalinyl)carbonyl]-1-piperazinecarboxylate -

ethyl 4-[(2,3-di-2-furyl-6-quinoxalinyl)carbonyl]-1-piperazinecarboxylate

Catalog Number: EVT-4142411
CAS Number:
Molecular Formula: C24H22N4O5
Molecular Weight: 446.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-Amino-4,5-di-(2-furyl)furan-3-carbonitrile

Compound Description: This compound serves as the starting material for synthesizing various furo[2,3-d]pyrimidine derivatives and furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines. [] These derivatives are explored for their potential biological activities.

Relevance: 2-Amino-4,5-di-(2-furyl)furan-3-carbonitrile possesses the di-2-furyl motif also present in ethyl 4-[(2,3-di-2-furyl-6-quinoxalinyl)carbonyl]-1-piperazinecarboxylate. This shared structural feature suggests a potential synthetic connection and shared chemical properties.

Allyl 6-({2-[(4-acetylphenyl)amino]-2-oxoethyl}thio)-5-cyano-4-(2-furyl)-2-methyl-1,4-dihydropyridine-3-carboxylate (as-262)

Compound Description: This dihydropyridine derivative demonstrates pronounced analgesic activity in the hot plate test, exhibiting 2.03-fold greater efficacy compared to metamizole sodium. []

Relevance: While not directly containing the quinoxaline moiety, allyl 6-({2-[(4-acetylphenyl)amino]-2-oxoethyl}thio)-5-cyano-4-(2-furyl)-2-methyl-1,4-dihydropyridine-3-carboxylate shares the 2-furyl substituent with ethyl 4-[(2,3-di-2-furyl-6-quinoxalinyl)carbonyl]-1-piperazinecarboxylate. This structural similarity suggests potential overlap in their chemical properties and potential biological activities.

Ethyl 4-[({[3-cyano-5-{[(2,4-dichlorophenyl)amino]carbonyl}-4-(2-furyl)-6-methyl-1,4-dihydropyridinе-2-yl]thio}acetyl)amino]benzoate (d02-138)

Compound Description: This dihydropyridine derivative also exhibits significant analgesic activity in the hot plate test, demonstrating 1.9-fold greater efficacy compared to metamizole sodium. []

Relevance: Similar to allyl 6-({2-[(4-acetylphenyl)amino]-2-oxoethyl}thio)-5-cyano-4-(2-furyl)-2-methyl-1,4-dihydropyridine-3-carboxylate, this compound shares the 2-furyl substituent with ethyl 4-[(2,3-di-2-furyl-6-quinoxalinyl)carbonyl]-1-piperazinecarboxylate, despite lacking the quinoxaline unit. This commonality suggests potential shared chemical properties and a possible link in their biological activities.

4-(2-[7-Amino-2-(2-furyl)[1,2,4]triazolo[2,3-a][1,3,5]triazin-5-ylamino]ethyl)phenol (ZM-241385)

Compound Description: ZM-241385 is an adenosine A2a/A2b receptor antagonist. In studies exploring the cardioprotective effects of adenosine receptor agonists, ZM-241385 blocked the infarct size-reducing effect of preischemic administration of these agonists. [] It also attenuates the hypotensive effects of adenosine agonists like 2-chloro-N6-cyclopentyladenosine (CCPA) and 5'-N-ethylcarboxamidoadenosine (NECA). []

Relevance: This compound contains a 2-furyl substituent, a structural element also present in ethyl 4-[(2,3-di-2-furyl-6-quinoxalinyl)carbonyl]-1-piperazinecarboxylate. This shared feature may contribute to similar physicochemical properties.

Properties

Product Name

ethyl 4-[(2,3-di-2-furyl-6-quinoxalinyl)carbonyl]-1-piperazinecarboxylate

IUPAC Name

ethyl 4-[2,3-bis(furan-2-yl)quinoxaline-6-carbonyl]piperazine-1-carboxylate

Molecular Formula

C24H22N4O5

Molecular Weight

446.5 g/mol

InChI

InChI=1S/C24H22N4O5/c1-2-31-24(30)28-11-9-27(10-12-28)23(29)16-7-8-17-18(15-16)26-22(20-6-4-14-33-20)21(25-17)19-5-3-13-32-19/h3-8,13-15H,2,9-12H2,1H3

InChI Key

IFUVGRUKXNGKOY-UHFFFAOYSA-N

SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=CC3=C(C=C2)N=C(C(=N3)C4=CC=CO4)C5=CC=CO5

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=CC3=C(C=C2)N=C(C(=N3)C4=CC=CO4)C5=CC=CO5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.